molecular formula C15H12O2 B1296346 9,10-Dihydroanthracene-9-carboxylic acid CAS No. 1143-20-0

9,10-Dihydroanthracene-9-carboxylic acid

Cat. No.: B1296346
CAS No.: 1143-20-0
M. Wt: 224.25 g/mol
InChI Key: HAMMHSUBQYOIFQ-UHFFFAOYSA-N
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Description

9,10-Dihydroanthracene-9-carboxylic acid is an organic compound derived from anthracene, a polycyclic aromatic hydrocarbon. This compound is characterized by the presence of a carboxylic acid group at the 9th position of the dihydroanthracene structure. It is a colorless solid that is used in various chemical reactions and applications due to its unique properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 9,10-Dihydroanthracene-9-carboxylic acid typically involves the hydrogenation of anthracene at the 9 and 10 positions. This can be achieved through the Bouveault–Blanc reduction, which uses sodium in ethanol as the reducing agent . Another method involves the use of magnesium as a reducing agent .

Industrial Production Methods: In industrial settings, the production of this compound may involve large-scale hydrogenation processes using catalysts such as palladium on carbon. The reaction conditions are optimized to ensure high yield and purity of the product.

Types of Reactions:

Common Reagents and Conditions:

    Oxidation: Molecular oxygen, activated carbon, xylene.

    Reduction: Sodium, ethanol, magnesium.

    Substitution: Alcohols, amines, and other nucleophiles.

Major Products:

    Oxidation: Anthracene.

    Reduction: Dihydro derivatives.

    Substitution: Esters, amides, and other functionalized derivatives.

Comparison with Similar Compounds

Uniqueness: this compound is unique due to its specific hydrogenation at the 9 and 10 positions, which imparts distinct chemical properties compared to its fully aromatic counterparts. Its ability to undergo various chemical reactions and its potential biological activities make it a valuable compound in research and industrial applications.

Properties

IUPAC Name

9,10-dihydroanthracene-9-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12O2/c16-15(17)14-12-7-3-1-5-10(12)9-11-6-2-4-8-13(11)14/h1-8,14H,9H2,(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HAMMHSUBQYOIFQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2=CC=CC=C2C(C3=CC=CC=C31)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10303493
Record name 9,10-dihydroanthracene-9-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10303493
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

224.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1143-20-0
Record name MLS003106486
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=158567
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 9,10-dihydroanthracene-9-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10303493
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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